COH29

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

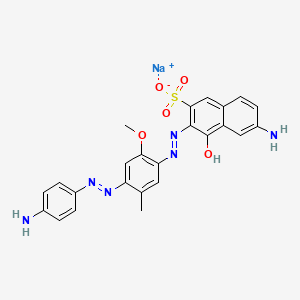

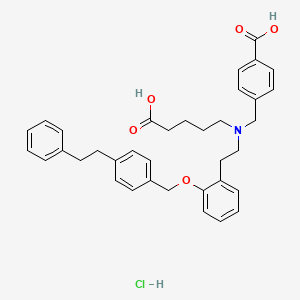

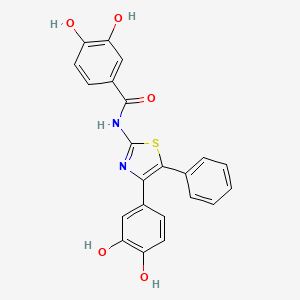

COH29 is an orally available, aromatically substituted thiazole and inhibitor of the human ribonucleotide reductase (RNR), with potential antineoplastic activity . It is a potent inhibitor of both the α and β subunits of RNR with IC50s of 16 μM .

Synthesis Analysis

This compound was identified by virtual screening of the National Cancer Institute (NCI) diverse small-molecule database . The development of this compound involved structure- and mechanism-based approaches . It was found that this compound could overcome the known drawbacks of the existing RNR inhibitors .

Molecular Structure Analysis

This compound binds to the ligand-binding pocket of the RNR M2 subunit (hRRM2) near the C-terminal tail . This blocks the interaction between the hRRM1 and hRRM2 subunits and interferes with the assembly of the active hRRM1/hRRM2 complex of RNR .

Chemical Reactions Analysis

The binding of this compound to the ligand-binding pocket of the RNR M2 subunit (hRRM2) near the C-terminal tail blocks the interaction between the hRRM1 and hRRM2 subunits . This interferes with the assembly of the active hRRM1/hRRM2 complex of RNR .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 420.44 and its molecular formula is C22H16N2O5S .

Wissenschaftliche Forschungsanwendungen

Behandlung von atypischen teratoiden Rhabdoidtumoren (ATRT)

COH29 wurde in der Forschung zur Behandlung von atypischen teratoiden Rhabdoidtumoren (ATRT) eingesetzt, einer seltenen, aber aggressiven Krebserkrankung im zentralen Nervensystem {svg_1}. Die Verbindung hemmt RRM2, eine Untereinheit der Ribonukleotidreduktase, die bei ATRT signifikant überexprimiert ist {svg_2}. In-vitro-Experimente zeigten, dass die Behandlung mit this compound zu einer Abnahme der ATRT-Koloniebildung, Zellproliferation und Migration führte {svg_3}. Darüber hinaus führte die Behandlung mit this compound zu genomischer Instabilität, unterdrückte die homologe rekombinante DNA-Schadensreparatur und induzierte anschließend den Zelltod von ATRT-Zellen durch Apoptose {svg_4}.

Behandlung von Prostatakrebs

This compound wurde auf sein Potenzial zur Behandlung von Prostatakrebs untersucht {svg_5}. Die Überexpression von RRM2, das durch this compound gehemmt wird, wurde mit schlechten Patientenergebnissen bei Prostatakrebs in Verbindung gebracht {svg_6}. Der Knockdown von RRM2 hemmte seine onkogene Funktion, während die Überexpression von RRM2 die epitheliale mesenchymale Transition in Prostatakrebszellen förderte {svg_7}. Die Wirksamkeit von this compound wurde in vitro und in vivo bewertet und zeigte hervorragende Ergebnisse {svg_8}.

Behandlung von BRCA-1-defekten humanen Brustkrebs

Die Forschung hat gezeigt, dass BRCA-1-defekte humane Brustkrebszellen in vitro und in vivo empfindlicher auf this compound reagieren als wildtypische BRCA-1-Gegenstücke {svg_9}. This compound reduziert die Expression von Genen des DNA-Reparaturwegs, was darauf hindeutet, dass this compound mit diesen Wegen interferiert {svg_10}.

Wirkmechanismus

- RNR plays a crucial role in DNA synthesis by converting ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs) .

- This binding interferes with the interaction between RRM1 and RRM2, disrupting the assembly of the active RNR holoenzyme .

- The downstream effects include decreased cell proliferation and increased sensitivity to DNA-damaging agents .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

COH29 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In a phase I trial, the side effects and best dose of this compound were studied in treating patients with solid tumors that are refractory to standard therapy or for which no standard therapy exists .

Zukünftige Richtungen

COH29 could overcome the known drawbacks of the existing RNR inhibitors and is a potentially attractive antineoplastic agent . It has broad potential for improved treatment of human cancer . A relevant study on prostate cancer revealed that this compound inhibited oncogenic activity in vitro and could be a potential therapeutic option for this type of cancer .

Biochemische Analyse

Biochemical Properties

COH29 is an aromatically substituted thiazole compound that inhibits the α and β subunit of RNR with IC50s of 16 μM . It interacts with the ligand-binding pocket of the RNR M2 subunit (hRRM2) near the C-terminal tail . This interaction blocks the assembly of the active hRRM1/hRRM2 complex of RNR , thereby inhibiting the enzyme’s function and suppressing the production of deoxyribonucleotides, the building blocks of DNA .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It overcomes the resistance of cancer cells to Hydroxyurea and Gemcitabine . It effectively inhibits the proliferation of most cell lines in the NCI 60 human cancer panel, most notably ovarian cancer and leukemia . It has little effect on normal fibroblasts or endothelial cells . In vitro experiments have shown that treatment with this compound results in a significant decrease in colony formation, cell proliferation, and migration .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the ligand-binding pocket of the RNR M2 subunit . This binding interaction interferes with the assembly of the active hRRM1/hRRM2 complex of RNR , thereby inhibiting the enzyme’s function and suppressing the production of deoxyribonucleotides . This leads to genomic instability, suppressed homologous recombinant DNA damage repair, and subsequently induced cell death through apoptosis in cells .

Dosage Effects in Animal Models

In animal models, this compound treatment has shown significant tumor growth suppression and prolonged overall survival

Metabolic Pathways

This compound is involved in the de novo deoxyribonucleotide triphosphate (dNTP) synthesis pathway . It inhibits the enzyme ribonucleotide reductase (RNR), which catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a rate-limiting process for de novo dNTP synthesis .

Transport and Distribution

It is known that this compound binds to the ligand-binding pocket of the RNR M2 subunit , suggesting that it may be localized to areas of the cell where this enzyme is present.

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the cytoplasm where ribonucleotide reductase, the enzyme it inhibits, is typically found .

Eigenschaften

IUPAC Name |

N-[4-(3,4-dihydroxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-3,4-dihydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O5S/c25-15-8-6-13(10-17(15)27)19-20(12-4-2-1-3-5-12)30-22(23-19)24-21(29)14-7-9-16(26)18(28)11-14/h1-11,25-28H,(H,23,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGDLPSXAGQFSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190932-38-7 |

Source

|

| Record name | COH-29 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190932387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COH-29 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07802BU06S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B606682.png)